molecular formula C23H27FN4O4 B2686525 N1-(3-fluoro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235147-15-5

N1-(3-fluoro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2686525
CAS RN: 1235147-15-5
M. Wt: 442.491
InChI Key: LTTKLXWMQBBENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.491. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Radiotracers

    Research includes the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). For example, a study demonstrated the synthesis of radiolabeled compounds for potential use in PET imaging to study cannabinoid receptors, highlighting the role of fluorine-substituted compounds in neuroscience research (Katoch-Rouse & Horti, 2003).

  • Development of COX2 Inhibitors

    The synthesis of novel compounds for potential therapeutic applications has been researched, such as the development of COX2 inhibitors using oxazine derivatives, indicating the compound's potential in anti-inflammatory therapy (Srinivas et al., 2015).

Potential Biomedical Applications

  • Neuroscience and Receptor Studies

    Compounds with structural similarities are used in neuroscience, such as investigating the role of Orexin-1 Receptor mechanisms in compulsive food consumption and potential treatments for binge eating disorders, showcasing the compound's relevance in studying neural mechanisms and therapeutic applications (Piccoli et al., 2012).

  • Cancer Research

    Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the importance of fluorine-substituted compounds in developing treatments for Met-dependent cancers, indicating potential applications in oncology (Schroeder et al., 2009).

  • Corrosion Inhibition

    Studies on the adsorption and corrosion inhibition properties of piperidine derivatives on iron, involving quantum chemical calculations and molecular dynamics simulations, suggest applications in materials science and corrosion prevention (Kaya et al., 2016).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-15-7-8-17(13-18(15)24)26-22(30)21(29)25-14-16-9-11-28(12-10-16)23(31)27-19-5-3-4-6-20(19)32-2/h3-8,13,16H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTKLXWMQBBENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.